4-(Ethylamino)-3-nitrobenzohydrazide
Description
Overview of Hydrazide and Benzohydrazide (B10538) Scaffolds in Contemporary Chemical Research
Hydrazides are a class of organic compounds characterized by the presence of a hydrazine (B178648) moiety attached to a carbonyl group (R-CO-NH-NH2). This functional group is a cornerstone in synthetic chemistry due to its versatile reactivity. derpharmachemica.commdpi.com Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. mdpi.com The general structure of a benzohydrazide features a benzene (B151609) ring attached to the hydrazide functional group, forming a benzoylhydrazide core.
The significance of the benzohydrazide scaffold is underscored by its prevalence in numerous biologically active molecules. Researchers have extensively investigated benzohydrazide derivatives for a variety of potential applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. nih.govnih.gov The ability to readily modify the benzene ring and the hydrazide nitrogen atoms allows for the systematic exploration of structure-activity relationships, making benzohydrazides a privileged scaffold in medicinal chemistry. derpharmachemica.com The synthesis of benzohydrazides is often achieved through the condensation of a corresponding ester with hydrazine hydrate (B1144303). nih.gov
Academic Significance of the 4-(Ethylamino)-3-nitrobenzohydrazide Structural Motif
The structural motif of this compound combines the established benzohydrazide core with two key substituents on the aromatic ring: an ethylamino group at the 4-position and a nitro group at the 3-position. While specific research on this exact molecule is not extensively documented in publicly available literature, its academic significance can be inferred from the well-established roles of its constituent parts.
The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the benzene ring and the reactivity of the hydrazide moiety. Nitro-substituted benzohydrazides are known precursors for various heterocyclic compounds and have been studied for their biological activities. chemicalbook.com For instance, derivatives of nitrobenzoic acid are recognized as valuable precursors for synthesizing biologically interesting heterocyclic compounds. nih.gov
The presence of an ethylamino group, an electron-donating group, at the 4-position further modulates the electronic environment of the molecule. The synthesis of the direct precursor to the title compound, 4-Ethylamino-3-nitrobenzoic acid, has been reported, indicating academic interest in this substitution pattern. nih.gov This specific arrangement of electron-donating and electron-withdrawing groups on the benzohydrazide scaffold presents an interesting platform for chemical exploration and the potential development of novel compounds with specific properties.
Detailed Research Findings
While dedicated studies on this compound are limited, the synthesis of its immediate precursor, 4-Ethylamino-3-nitrobenzoic acid, has been described. The synthesis involves the hydrolysis of ethyl 4-ethylamino-3-nitrobenzoate. nih.gov
The general synthetic route to prepare benzohydrazides involves the reaction of a carboxylic acid ester with hydrazine hydrate. nih.gov Following this established methodology, this compound would be synthesized from ethyl 4-ethylamino-3-nitrobenzoate.
Table 1: Synthesis of 4-Ethylamino-3-nitrobenzoic acid nih.gov
| Reactant | Reagent | Conditions | Product |
| Ethyl 4-ethylamino-3-nitro-benzoate | Potassium hydroxide (B78521) in aqueous ethanol (B145695) | Reflux | 4-Ethylamino-3-nitrobenzoic acid |
Table 2: General Synthesis of Benzohydrazides nih.gov
| Reactant | Reagent | Conditions | Product |
| Methyl 4-tert-butylbenzoate | Hydrazine hydrate in methanol (B129727) | Reflux | 4-tert-butylbenzohydrazide |
The characterization of benzohydrazide derivatives is typically performed using a suite of spectroscopic techniques. These include Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic N-H and C=O stretching vibrations of the hydrazide group, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the specific arrangement of protons and carbon atoms within the molecule. derpharmachemica.comderpharmachemica.com Mass spectrometry is also employed to confirm the molecular weight of the synthesized compounds. derpharmachemica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(ethylamino)-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-2-11-7-4-3-6(9(14)12-10)5-8(7)13(15)16/h3-5,11H,2,10H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZBXUWJKCVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259865 | |
| Record name | 4-(Ethylamino)-3-nitrobenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735335-56-5 | |
| Record name | 4-(Ethylamino)-3-nitrobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735335-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethylamino)-3-nitrobenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Studies of 4 Ethylamino 3 Nitrobenzohydrazide
Established Synthetic Pathways for Benzohydrazide (B10538) Derivatives
Benzohydrazide derivatives are commonly synthesized from their corresponding benzoic acid precursors. A prevalent and well-established method involves a two-step process. First, the benzoic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This esterification is often achieved by reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of strong acid, like sulfuric acid.
In the second step, the resulting benzoate (B1203000) ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic acyl substitution reaction, known as hydrazinolysis, displaces the alkoxy group from the ester to form the benzohydrazide. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. This method is widely applicable for the synthesis of a variety of substituted benzohydrazides.
Another approach involves the conversion of the benzoic acid to an acyl chloride, usually by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with hydrazine hydrate to yield the benzohydrazide. This method is also effective but may be less suitable for substrates with sensitive functional groups that could react with thionyl chloride.
Specific Synthesis Protocols for 4-(Ethylamino)-3-nitrobenzohydrazide
The initial step would be the esterification of 4-(Ethylamino)-3-nitrobenzoic acid to its corresponding ethyl or methyl ester. The synthesis of the precursor, 4-ethylamino-3-nitrobenzoic acid, has been documented and involves the hydrolysis of ethyl 4-ethylamino-3-nitrobenzoate. nih.gov The esterification of the acid would likely proceed by refluxing it in either ethanol or methanol with a catalytic amount of sulfuric acid.
The subsequent and final step would be the hydrazinolysis of the resulting ester, either ethyl 4-(ethylamino)-3-nitrobenzoate or methyl 4-(ethylamino)-3-nitrobenzoate. This would be achieved by reacting the ester with hydrazine hydrate, likely in a refluxing alcoholic solvent, to yield the target compound, this compound.
A general procedure for a similar transformation, the synthesis of 4-methoxybenzoylhydrazones, involved refluxing the corresponding methyl benzoate with hydrazine hydrate in methanol for several hours. google.com It is highly probable that a similar protocol would be effective for the synthesis of this compound.
Table 1: Proposed Synthesis of this compound
| Step | Reactant | Reagent(s) | Product | General Conditions |
| 1 | 4-(Ethylamino)-3-nitrobenzoic acid | Ethanol or Methanol, cat. H₂SO₄ | Ethyl or Methyl 4-(ethylamino)-3-nitrobenzoate | Reflux |
| 2 | Ethyl or Methyl 4-(ethylamino)-3-nitrobenzoate | Hydrazine hydrate | This compound | Reflux in ethanol |
Chemical Modifications and Analog Synthesis of this compound
The chemical structure of this compound offers several sites for modification to generate a library of analogs. The primary reactive sites for derivatization are the hydrazide moiety (-CONHNH₂) and the aromatic ring, which could undergo further substitution, although the existing substituents will direct the position of any new groups.
A common modification of benzohydrazides involves the reaction of the terminal amino group of the hydrazide with various electrophiles. For instance, reaction with aldehydes and ketones leads to the formation of N'-substituted benzoylhydrazones. These reactions are typically carried out by condensing the benzohydrazide with the desired aldehyde or ketone in a suitable solvent, often with acid catalysis. google.com
Furthermore, the hydrazide functionality can be acylated by reacting it with acyl chlorides or acid anhydrides to produce N,N'-diacylhydrazine derivatives. Isocyanates and isothiocyanates can also react with the hydrazide to form the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively.
While specific examples of analog synthesis starting directly from this compound are not extensively documented, the synthesis of related structures provides insight into potential derivatizations. For example, various benzohydrazide derivatives have been synthesized and their biological activities evaluated, showcasing the broad scope of accessible analogs through modification of the hydrazide group.
Reactivity and Transformation Studies of the this compound Core
The core structure of this compound is expected to exhibit reactivity characteristic of its constituent functional groups: the substituted benzene (B151609) ring, the ethylamino group, the nitro group, and the benzohydrazide moiety.
The hydrazide functional group is particularly versatile. As mentioned, it readily undergoes condensation reactions with carbonyl compounds. Beyond this, the hydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings. For example, treatment of benzohydrazides with carbon disulfide under basic conditions can lead to the formation of 1,3,4-oxadiazole-2-thiones. Reaction with phosgene (B1210022) or its equivalents can yield 1,3,4-oxadiazol-2-ones.
Cyclization reactions are a significant aspect of hydrazide chemistry. For instance, the reaction of benzohydrazides with orthoesters can afford 2,5-disubstituted-1,3,4-oxadiazoles. Similarly, various reagents can facilitate the conversion of the hydrazide into other heterocyclic systems such as 1,2,4-triazoles and pyrazoles, depending on the reaction partner and conditions.
The nitro group on the aromatic ring is a strong electron-withdrawing group and can be reduced to an amino group. This transformation would provide access to a different class of derivatives, namely 4-ethylamino-3-aminobenzohydrazide, which could then undergo further reactions, such as diazotization or condensation to form new heterocyclic systems. The reduction of the nitro group is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
Table 2: Potential Reactions of the this compound Core
| Reaction Type | Reagent(s) | Functional Group Involved | Potential Product(s) |
| Hydrazone Formation | Aldehydes/Ketones | Hydrazide | N'-Substituted benzoylhydrazones |
| Acylation | Acyl chlorides/Anhydrides | Hydrazide | N,N'-Diacylhydrazines |
| Cyclization | Carbon disulfide, base | Hydrazide | 1,3,4-Oxadiazole-2-thione derivative |
| Cyclization | Orthoesters | Hydrazide | 2,5-Disubstituted-1,3,4-oxadiazole derivative |
| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | Nitro group | 3-Amino-4-(ethylamino)benzohydrazide |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Ethylamino 3 Nitrobenzohydrazide
X-ray Crystallographic Analysis of 4-(Ethylamino)-3-nitrobenzohydrazide and Related Analogues
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of its close structural analogues, ethyl 4-ethylamino-3-nitrobenzoate and 4-ethylamino-3-nitrobenzoic acid, offers significant insights into the likely molecular geometry and intermolecular interactions.
The analysis of related structures reveals key conformational features. For instance, in 4-ethylamino-3-nitrobenzoic acid, an intramolecular N—H⋯O hydrogen bond between the ethylamino group and an oxygen atom of the adjacent nitro group creates a stable six-membered ring, described as an S(6) ring motif. nih.govscribd.com This interaction significantly influences the planarity of the molecule. The nitro group in this analogue is observed to be slightly twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of approximately 15.29°. nih.govscribd.com
Similarly, in the crystal structure of ethyl 4-ethylamino-3-nitrobenzoate, the molecule features a non-planar six-membered ring formed by an intramolecular N—H⋯O hydrogen bond, which adopts a flattened-boat conformation. nih.gov The bond lengths and angles in these analogues are generally within normal ranges. nih.govnih.gov It is highly probable that this compound would adopt a similar conformation, featuring an intramolecular hydrogen bond between the ethylamino N-H and the ortho-nitro group.
Table 3.1.1: Crystallographic Data for a Related Analogue: Ethyl 4-ethylamino-3-nitrobenzoate
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C11H14N2O4 |
| Molecular Weight | 238.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.2360 (8) |
| b (Å) | 16.180 (3) |
| c (Å) | 8.4890 (17) |
| β (°) | 95.80 (3) |
| Volume (Å3) | 578.8 (2) |
| Z | 2 |
Supramolecular assembly is dictated by non-covalent interactions, primarily hydrogen bonding. In the crystal structure of 4-ethylamino-3-nitrobenzoic acid, molecules are linked into centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds involving the carboxylic acid groups. nih.govscribd.com Furthermore, the crystal packing is stabilized by short O⋯O contacts between the nitro groups of adjacent molecules, leading to stacking along the crystallographic a-axis. nih.govscribd.com
Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts.
The FT-IR spectrum would prominently feature N-H stretching vibrations from the ethylamino and hydrazide groups, typically in the 3200-3400 cm⁻¹ region. nih.gov The carbonyl (C=O) stretching of the hydrazide, known as the Amide I band, is expected to appear around 1640-1680 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretches would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ range. researchgate.net
Raman spectroscopy, which is sensitive to changes in polarizability, would complement the FT-IR data. nih.gov It is particularly effective for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. rsc.orgojp.gov The C=O stretch would also be Raman active. The combination of both techniques provides a comprehensive vibrational profile of the molecule. researchgate.net
Table 3.2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine/Hydrazide (N-H) | Stretching | 3200 - 3400 | FT-IR, Raman |
| Aromatic (C-H) | Stretching | 3000 - 3100 | FT-IR, Raman |
| Alkyl (C-H) | Stretching | 2850 - 2960 | FT-IR, Raman |
| Carbonyl (C=O) | Stretching (Amide I) | 1640 - 1680 | FT-IR, Raman |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | FT-IR |
| Aromatic (C=C) | Ring Stretching | 1400 - 1600 | FT-IR, Raman |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon nuclei. researchgate.net
In the ¹H NMR spectrum of this compound, the ethyl group protons would appear as a characteristic triplet (for the -CH₃) and a quartet (for the -CH₂-), likely in the upfield region (δ 1.2-1.4 and 3.3-3.6 ppm, respectively). The aromatic protons on the benzene ring would resonate in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns determined by their positions relative to the substituents. The N-H protons of the ethylamino and hydrazide groups would appear as broad singlets, with their chemical shifts being solvent-dependent.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the hydrazide would be the most deshielded, appearing around δ 165-170 ppm. nih.gov The aromatic carbons would resonate in the δ 110-150 ppm range, with carbons attached to the nitro and amino groups showing characteristic shifts. The carbons of the ethyl group would appear in the upfield region (δ 15-45 ppm).
Table 3.3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| - | C=O | - | 165 - 170 |
| C1 | C-C=O | - | 125 - 130 |
| C2 | C-H (Aromatic) | ~8.2 (d) | 115 - 120 |
| C3 | C-NO₂ | - | 135 - 140 |
| C4 | C-NH | - | 145 - 150 |
| C5 | C-H (Aromatic) | ~7.0 (d) | 110 - 115 |
| C6 | C-H (Aromatic) | ~8.0 (dd) | 130 - 135 |
| - | NH-CH₂CH₃ | Broad s | - |
| - | NH-CH₂CH₃ | ~3.4 (q) | 40 - 45 |
| - | NH-CH₂CH₃ | ~1.3 (t) | 13 - 16 |
| - | -NHNH₂ | Broad s | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu The spectrum of this compound is expected to be dominated by absorptions arising from its chromophoric groups: the nitro-substituted benzene ring and the hydrazide carbonyl group.
The benzene ring and the nitro group constitute a strong chromophore. π→π* transitions associated with the aromatic system are expected to produce intense absorption bands, likely in the 250-300 nm range. The presence of the electron-donating ethylamino group and the electron-withdrawing nitro group will cause a bathochromic (red) shift of these absorptions. researchgate.net A weaker n→π* transition, associated with the non-bonding electrons of the nitro group's oxygen atoms, may be observed as a shoulder at longer wavelengths, potentially extending into the visible region, which could impart a yellowish color to the compound. msu.edu The carbonyl group of the hydrazide also has a weak n→π* transition, which may be masked by the more intense absorptions of the aromatic system. uv-vis-spectral-atlas-mainz.org
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₂N₄O₃), the calculated molecular weight is approximately 224.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 224.
The fragmentation pattern would provide structural confirmation. Common fragmentation pathways would include the loss of the hydrazide group (•NHNH₂) or parts of it. Cleavage alpha to the carbonyl group could lead to the formation of a stable 4-(ethylamino)-3-nitrobenzoyl cation. Other likely fragments would result from the loss of the nitro group (•NO₂) or components of the ethyl group (e.g., •CH₃). High-resolution mass spectrometry (HRMS) could be used to confirm the exact molecular formula. rsc.org
Elemental Analysis (C, H, N, O) for Compositional Verification
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a crucial verification of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. For the compound this compound, this analysis is pivotal in confirming its successful synthesis and purity.
The theoretical elemental composition of this compound is derived from its molecular formula, C₉H₁₂N₄O₃. Based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), the calculated percentages are essential benchmarks for experimental validation.
Detailed research findings from the synthesis and characterization of various benzohydrazide (B10538) derivatives consistently employ elemental analysis to substantiate their proposed structures. semanticscholar.org This analytical method provides quantitative data that, when compared with calculated theoretical values, offers a clear indication of sample purity. Generally, a close agreement between the found and calculated values, often within a ±0.4% margin, is considered evidence of a successful synthesis of a pure compound. researchgate.net
While specific experimental elemental analysis data for this compound is not available in the reviewed scientific literature, the theoretical values can be precisely calculated. These calculations serve as the primary reference for any future experimental verification of this compound.
The following data table outlines the theoretical elemental composition of this compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 48.21 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.40 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 24.99 |
| Oxygen | O | 15.999 | 3 | 47.997 | 21.41 |
| Total | 224.220 | 100.00 |
This table provides the foundational data for the compositional verification of this compound. Any future synthesis and analysis of this compound would compare its experimentally determined elemental percentages against these theoretical values to confirm its identity and purity.
Computational and Theoretical Chemistry Investigations of 4 Ethylamino 3 Nitrobenzohydrazide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational quantum mechanical modeling method to investigate the electronic structure, geometry, and reactivity of molecules. For 4-(Ethylamino)-3-nitrobenzohydrazide, DFT studies provide fundamental insights into its intrinsic chemical properties.
Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations
The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. researchgate.net In contrast, a large energy gap implies higher stability and lower reactivity. researchgate.net
For this compound, the analysis would involve optimizing the molecular structure and then calculating the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attacks. The nitro group (NO₂), being a strong electron-withdrawing group, is expected to significantly influence the electron density distribution and lower the LUMO energy, enhancing the molecule's electrophilic character. The ethylamino and hydrazide groups, being electron-donating, would primarily contribute to the HOMO. Natural Bond Orbital (NBO) analysis can further elucidate the stability arising from hyperconjugative interactions and charge delocalization within the molecule. nih.govnih.gov
Table 1: Representative Electronic Properties Calculated via DFT (Note: Specific calculated values for this compound are not available in the searched literature. This table is illustrative of the parameters that would be determined in such a study.)
| Parameter | Description | Typical Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Data not available |
| Ionization Potential (I) | Energy required to remove an electron (≈ -E_HOMO) | Data not available |
| Electron Affinity (A) | Energy released when an electron is added (≈ -E_LUMO) | Data not available |
| Electronegativity (χ) | Measure of the power to attract electrons | Data not available |
| Chemical Hardness (η) | Resistance to change in electron distribution | Data not available |
Theoretical Vibrational Frequency Predictions
Theoretical vibrational frequency analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov This calculated spectrum is then compared with experimental data to confirm the structural integrity of the synthesized compound and to provide a detailed assignment of vibrational modes to specific functional groups.
For this compound, the vibrational modes would include:
N-H stretching from the amino and hydrazide groups.
C=O stretching of the hydrazide carbonyl group.
Asymmetric and symmetric stretching of the NO₂ group.
C-H stretching from the aromatic ring and the ethyl group.
C-N stretching vibrations.
Aromatic C=C stretching and various bending and torsional modes.
The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to a good agreement between theoretical and experimental spectra. mdpi.comscirp.org
Table 2: Illustrative Vibrational Mode Assignments for Key Functional Groups (Note: This table represents the typical regions where functional groups of the title compound would appear. Specific calculated and experimental frequencies are not available in the searched literature.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -NH₂ / -NH- | N-H Stretch | Data not available |
| -C=O | Carbonyl Stretch | Data not available |
| -NO₂ | Asymmetric Stretch | Data not available |
| -NO₂ | Symmetric Stretch | Data not available |
| Aromatic C-H | C-H Stretch | Data not available |
| Aliphatic C-H | C-H Stretch | Data not available |
Conformational Landscape Exploration and Energy Minimization
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For flexible molecules like this compound, exploring the conformational landscape is essential to identify the most stable, low-energy structures. psu.eduufms.br
The process involves systematically rotating key dihedral angles—such as those around the C-N bond of the ethylamino group and the C-C bond connecting the phenyl ring to the hydrazide group—to generate a potential energy surface (PES). ufms.br Each resulting conformation is then subjected to geometry optimization and energy minimization using DFT to find its stable energy state. psu.edu
The relative energies of the minimized conformers determine their population at equilibrium. Intramolecular interactions, such as hydrogen bonding between the ethylamino proton and the oxygen of the adjacent nitro group, can significantly stabilize certain conformations, restricting the molecule's flexibility and defining its preferred shape. Steric hindrance between bulky groups will destabilize other conformations. lumenlearning.com Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule, which is then used for further studies like molecular docking.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biomolecule, such as a protein or DNA. These methods are fundamental in drug discovery and molecular biology.
Prediction of Binding Modes and Interactions with Biomolecular Targets (e.g., Enzyme Active Sites)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically an enzyme or protein. nih.govresearchgate.net The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.net
A successful docking simulation identifies the most stable binding pose and characterizes the non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:
Hydrogen Bonds: The N-H donors of the hydrazide and ethylamino groups, and the C=O and NO₂ oxygen acceptors, can form hydrogen bonds with amino acid residues in the active site. nih.gov
Electrostatic Interactions: The polarized nitro group can engage in favorable electrostatic interactions.
Hydrophobic Interactions: The phenyl ring and ethyl group can interact with nonpolar residues.
π-π Stacking: The aromatic ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan. researchgate.net
Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the complex over time in a simulated physiological environment. biorxiv.orgchemmethod.com MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. youtube.com
Table 3: Illustrative Docking Results for this compound with a Hypothetical Enzyme Target (Note: This table is a representative example of data generated from a molecular docking study. No specific docking studies for the title compound were found in the searched literature.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Hypothetical Kinase | Data not available | Data not available | Hydrogen Bond, Hydrophobic |
| Hypothetical Hydrolase | Data not available | Data not available | Hydrogen Bond, Electrostatic |
Simulation of DNA Binding Interactions
Computational simulations are also employed to investigate the potential of molecules to interact with DNA, a key target for many anticancer and antimicrobial agents. For this compound, simulations would explore its ability to bind to the DNA double helix.
The primary modes of non-covalent DNA binding are:
Intercalation: The planar aromatic ring of the molecule could slide in between the DNA base pairs. This mode is often stabilized by π-π stacking interactions with the nucleic acid bases.
Groove Binding: The molecule could fit into the major or minor grooves of the DNA helix. This binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone.
Molecular docking can provide initial predictions of the preferred binding mode and location. Subsequently, molecular dynamics (MD) simulations are crucial for studying the dynamic stability of the predicted DNA-ligand complex. nih.gov These simulations can calculate the binding free energy, providing a quantitative measure of the binding affinity and helping to understand the structural changes in both the DNA and the ligand upon complex formation. nsf.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Following a comprehensive search of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were found. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models rely on calculated molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. researchgate.net
While QSAR studies have been conducted on various series of benzohydrazide (B10538) derivatives to explore activities such as antimicrobial, anticancer, and antihypertensive effects, none of these studies included this compound in their data set. nih.gov For instance, QSAR models for other benzohydrazides have utilized descriptors related to electronic properties (like total energy), and topological parameters to correlate with antimicrobial activity. nih.gov In other cases, 3D-QSAR models have been developed to understand the structural requirements for antihypertensive activity in different sets of benzohydrazide derivatives, showing good predictive power with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov
Without experimental data on the biological activity of this compound, it is not possible to develop or report on a specific QSAR model for this compound. The development of a reliable QSAR model requires a dataset of structurally related compounds with a range of measured biological activities, which is not currently available for this specific chemical entity.
Prediction of Non-Linear Optical (NLO) Properties
A thorough review of available scientific research indicates that specific theoretical or experimental studies on the non-linear optical (NLO) properties of this compound have not been reported. NLO materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials. nih.gov
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. These properties are primarily described by the first hyperpolarizability (β) and second hyperpolarizability (γ). The magnitude of these values is related to the extent of intramolecular charge transfer from an electron-donating group to an electron-accepting group through a conjugated system.
Biological Activity Profiles and Mechanistic Insights of 4 Ethylamino 3 Nitrobenzohydrazide Analogues
Antimicrobial Efficacy
Analogues of 4-(Ethylamino)-3-nitrobenzohydrazide, particularly those incorporating the core nitro-aromatic and hydrazide functionalities, have been investigated for their potential as antimicrobial agents. The presence of the nitro group, a well-known pharmacophore in antimicrobial drugs, combined with the versatile hydrazide linker, allows for the generation of a diverse range of compounds with significant biological activity.
Antibacterial Spectrum and Inhibitory Mechanisms
Derivatives containing the hydrazone linkage (-C=N-NH-C=O), which are structurally related to benzohydrazides, have demonstrated notable antibacterial efficacy. Studies on molecular hybrids of 4-aminoquinoline-benzohydrazide revealed significant antimicrobial effects. One such derivative, HD6, showed promising minimum inhibitory concentrations (MICs) against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Further testing confirmed bactericidal (cell-killing) rather than just bacteriostatic (growth-inhibiting) properties for this compound. nih.gov
The inhibitory mechanism for these types of nitro-aromatic compounds may be linked to their ability to undergo reductive activation. For instance, tirapazamine, a 3-amino-1,2,4-benzotriazine-1,4-dioxide, is thought to act via single-electron reduction to form reactive free radical species. nih.gov This process can lead to the generation of reactive oxygen species (ROS), which cause widespread, non-specific damage to cellular components, leading to cell death. nih.gov This multi-targeting mechanism is an advantage, as it is less likely to lead to the rapid development of bacterial resistance compared to drugs that act on a single, specific target. nih.gov
Table 1: Antibacterial Activity of Selected Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| HD6 (4-aminoquinoline-hydrazone derivative) | B. subtilis | 8 - 128 | nih.gov |
| HD6 (4-aminoquinoline-hydrazone derivative) | S. aureus | 8 - 128 | nih.gov |
| HD6 (4-aminoquinoline-hydrazone derivative) | P. aeruginosa | 8 - 128 | nih.gov |
Antifungal Spectrum and Cellular Targets
The structural features of this compound are found in various classes of antifungal agents. Research on substituted nitrobenzenes and nitroanilines has demonstrated fungitoxic activity against a range of fungi, including Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov Specifically, compounds like 1,3-dichloro-5-nitrobenzene and 3,5-dibromoaniline (B181674) showed sufficient activity to warrant further investigation. nih.gov
More complex structures incorporating an acylhydrazone moiety have also shown a broad spectrum of antifungal activity. Novel 1,4-benzoxazin-3-one derivatives featuring an acylhydrazone linker were effective against several phytopathogenic fungi. frontiersin.org For example, specific analogues exhibited potent inhibition of Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans, with efficacy comparable to or better than the commercial fungicide hymexazol. frontiersin.org
The cellular targets for antifungal agents are diverse and can include:
Cell Membrane: Polyenes and azoles interfere with the integrity and synthesis of the fungal cell membrane, primarily by targeting ergosterol. researchgate.netnih.gov
Cell Wall: Echinocandins and other lipopeptides inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall, which is absent in human cells, making it an attractive target. nih.govnih.gov
Nucleic Acid and Protein Synthesis: Some antifungals, like flucytosine, interfere with DNA and RNA synthesis. nih.gov
Cellular Antioxidation Systems: Redox-active compounds can disrupt the fungal antioxidation system by generating oxidative stress, representing another potential mechanism of action. researchgate.net
While the precise target of nitrobenzohydrazide analogues is not fully elucidated, their structure suggests a potential for interfering with these established pathways.
Anti-Mycobacterial Activity
Nitro-containing aromatic compounds are particularly promising for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Aromatic nitro derivatives have a distinct capacity to inhibit mycobacterial strains. nih.gov Research has shown that dinitrobenzamide analogues are potent inhibitors of M. tuberculosis growth. nih.gov
A key target for some of these nitro-compounds has been identified as decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1). nih.gov DprE1 is an essential enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. The nitro group is often crucial to the mode of action, enabling the covalent inhibition of the enzyme. nih.gov Studies on various nitrobenzoate esters confirmed that derivatives with 3,5-dinitro substitution were the most active against M. tuberculosis. nih.gov
Anticancer and Cytotoxic Activity (In Vitro Cell Line Studies)
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including those related to this compound. The presence of both a nitro group and a flexible hydrazide linker allows for the synthesis of derivatives with potent cytotoxic effects against human cancer cells.
In Vitro Anti-Proliferative Effects on Human Cancer Cell Lines
Analogues containing hydrazide and triazole moieties have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. In one study, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The results showed that the compounds were generally more cytotoxic to the glioblastoma cells. nih.gov A thiophenyltriazole derivative was identified as the most active compound against the U-87 cell line. nih.gov
Similarly, novel 1,3-thiazole analogues showed considerable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with one compound exhibiting an IC₅₀ value of 5.73 µM against MCF-7 cells. mdpi.com The anti-proliferative activity of these thiazole (B1198619) compounds was linked to their ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.com
Table 2: In Vitro Anti-Proliferative Activity of Selected Analogues
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| 1,3-Thiazole analogue (Compound 4) | MCF-7 (Breast Cancer) | 5.73 | mdpi.com |
| 1,3-Thiazole analogue (Compound 4) | MDA-MB-231 (Breast Cancer) | 12.15 | mdpi.com |
| Tetrahydrocurcumin-Triazole derivative (Compound 4g) | HCT-116 (Colon Carcinoma) | 1.09 | mdpi.com |
| Tetrahydrocurcumin-Triazole derivative (Compound 4g) | A549 (Lung Adenocarcinoma) | 45.16 | mdpi.com |
| Pyrrole-Tethered Bisbenzoxazole (Compound B8) | MCF-7 (Breast Cancer) | ~8-fold lower than Tamoxifen | nih.gov |
Induction of Apoptosis and Modulation of Cell Cycle Progression at the Cellular Level
A primary mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Analogues of this compound have been shown to engage these pathways.
Studies on 3-nitroacridine (B3047595) derivatives revealed they could induce cell cycle arrest at the G0/G1 phase in human breast cancer cells. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. The evaluation of apoptosis, often using techniques like flow cytometry with Annexin-V/propidium iodide staining, confirms that these compounds lead to programmed cell death. esisresearch.org For example, pyrazole (B372694) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Furthermore, investigations into novel 1,3-thiazole analogues demonstrated an ability to induce cell cycle arrest at the G1 stage in MCF-7 breast cancer cells, which was accompanied by an increase in programmed cell death. mdpi.com Similarly, pyrrole-tethered bisbenzoxazole derivatives were found to selectively arrest the cell cycle at the G1 phase and activate the caspase-9-mediated apoptotic pathway in cancer cells. nih.gov These findings indicate that derivatives structurally related to this compound can effectively trigger cellular self-destruction mechanisms in cancer cells, highlighting their therapeutic potential.
Investigation of Molecular Targets and Signaling Pathways in Cellular Models
Analogues of this compound, particularly those containing nitro-aromatic moieties, are subjects of investigation for their potential to selectively target and modulate cellular signaling pathways, especially in the context of cancer therapy. The nitro group in these compounds can play a crucial role in their biological activity, including their ability to be selectively activated under hypoxic conditions, a characteristic feature of solid tumors. nih.govmdpi.com
Research into structurally related compounds, such as nitro-substituted benzenesulfonamides, has shown that they can selectively inhibit tumor-associated carbonic anhydrase (CA) isoforms IX and XII. nih.gov These enzymes are overexpressed in many cancers as an adaptive response to the hypoxic and acidic tumor microenvironment. nih.gov The inhibition of these CAs can disrupt the pH regulation of cancer cells, leading to apoptosis. Furthermore, the nitro-aromatic group can act as a bioreductive component, allowing the compound to be activated to a more potent cytotoxic form specifically in the low-oxygen environment of tumors. mdpi.com This hypoxia-activated prodrug strategy enhances the selectivity of the therapeutic agent, minimizing damage to healthy, well-oxygenated tissues. mdpi.com
Studies on other classes of compounds have highlighted the modulation of key signaling pathways. For instance, natural products have been shown to target pathways such as NF-κB, Akt, and MAPK, which are critical for cancer cell proliferation and survival. nih.gov While direct studies on this compound analogues are limited, the presence of the nitro-aromatic scaffold suggests that their mechanism of action could involve the perturbation of these or similar survival pathways, potentially in a hypoxia-dependent manner. The investigation of how these analogues interact with specific molecular targets, such as kinases or transcription factors within these pathways, is an ongoing area of research.
Enzyme Inhibition Studies
The benzohydrazide (B10538) scaffold and its derivatives have been explored for their inhibitory effects on various enzymes implicated in disease pathogenesis.
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. up.ac.zaresearchgate.net Overactivity of this enzyme can lead to hyperuricemia and gout. researchgate.net Several studies have investigated non-purine-like structures as potential XO inhibitors, offering an alternative to classical drugs like allopurinol (B61711) which can have significant side effects. up.ac.za
In one study, a virtual screening identified four compounds with non-purine-like structures, ALS-1, ALS-8, ALS-15, and ALS-28, as direct inhibitors of XO. up.ac.za Kinetic studies revealed that these compounds act as competitive inhibitors. The inhibitory constants (Ki) for these compounds were determined as follows:
| Compound | Ki (µM) |
| ALS-28 | 2.7 ± 1.5 |
| ALS-8 | 4.5 ± 1.5 |
| ALS-15 | 23 ± 9 |
| ALS-1 | 41 ± 14 |
| Data sourced from a study on novel reversible inhibitors of xanthine oxidase. up.ac.za |
The most potent of these, ALS-28, demonstrated a Ki in the low micromolar range, highlighting the potential of this class of compounds as effective XO inhibitors. up.ac.za The structural features of this compound suggest it could fit into the active site of XO, and its analogues represent a promising avenue for the development of new treatments for gout and hyperuricemia.
The malaria parasite Plasmodium falciparum utilizes a series of aspartic proteases, known as plasmepsins, to degrade hemoglobin within the host's red blood cells. rsc.org This process is essential for the parasite's survival, making plasmepsins attractive targets for antimalarial drug development. rsc.org
Research has focused on developing inhibitors that can selectively block the activity of these proteases. Peptidomimetic inhibitors, for example, have been shown to effectively prevent hemoglobin degradation and kill the parasite. rsc.org In a study on hydroxyethylamine-based plasmepsin inhibitors, several analogues demonstrated potent growth inhibition of P. falciparum at nanomolar concentrations. researchgate.net These compounds were optimized for selectivity against plasmepsins over the related human aspartic protease, cathepsin D. researchgate.net
Further investigations into the mechanism of action of these inhibitors revealed that they can also interfere with the maturation of the P. falciparum subtilisin-like protease SUB1 and inhibit the egress of parasites from erythrocytes, suggesting a multi-faceted antimalarial activity that may involve the inhibition of other plasmepsin subtypes like Plm X. researchgate.net The structural characteristics of this compound analogues make them candidates for development as plasmepsin inhibitors.
Anti-inflammatory Activity
Analogues of this compound, particularly those incorporating pyrazole and other heterocyclic moieties, have been investigated for their anti-inflammatory properties. nih.gov Inflammation is a complex biological response, and the inhibition of key inflammatory mediators is a common strategy for therapeutic intervention.
In one study, a series of pyrazole derivatives were synthesized and evaluated for their in vitro and in vivo anti-inflammatory activity. Several of these compounds exhibited significant inhibition of cyclooxygenase-2 (COX-2) with high selectivity over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds 8a–8f in the study showed good COX-2 selectivity indices (246.8–353.8) and significant edema inhibition in animal models.
Another study on pyrazolo[3,4-d]pyrimidine derivatives reported a compound that showed in vitro anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium and potent inhibitory activity against p38α MAP kinase, a key enzyme in the inflammatory signaling cascade. The diverse structural modifications possible for this compound analogues allow for the potential discovery of potent and selective anti-inflammatory agents.
Antioxidant Properties
Compounds with a hydrazone scaffold, which is a key feature of this compound, are known to possess antioxidant properties. up.ac.za This activity is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. up.ac.za Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and diabetes. up.ac.za
A study on N-acylhydrazone derivatives demonstrated their potential as antioxidant agents. The antioxidant capacity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Among forty tested analogues, twenty showed notable antioxidant activity. The structure-activity relationship revealed that the position and number of hydroxyl groups on the aromatic rings significantly influenced the antioxidant potency.
Similarly, research on nitro-containing compounds has also indicated their potential for antioxidant activity. researchgate.net Nitrobenzaldehyde derivatives have been reported to exhibit antioxidant effects, which are attributed to the presence of the nitro group on the benzene (B151609) ring. researchgate.net These findings suggest that analogues of this compound could act as effective antioxidants, a property that would complement their other biological activities.
Antimalarial Activity (In Vitro and Animal Models)
The development of new antimalarial agents is a global health priority due to the spread of drug-resistant strains of Plasmodium falciparum. Analogues of this compound, particularly those containing nitro-heteroaryl moieties, have shown promise as antimalarial agents. nih.gov
In a study of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, compounds with nitroimidazole, nitrofuran, and nitrothiophene groups were screened for their antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov Notably, 5-nitroimidazole and 4-nitroimidazole (B12731) analogues were highly active and selective against the resistant parasites. nih.gov One compound, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone, exhibited an impressive 50% inhibitory concentration (IC50) of 0.654 nM against the K1 strain. nih.gov
Selected compounds from this study were further evaluated for their in vivo efficacy in a Plasmodium berghei/albino mouse model. The tested analogues demonstrated significant activity, reducing the percentage of parasitized erythrocytes. nih.gov These findings underscore the potential of nitro-aromatic compounds, including analogues of this compound, as a valuable source for the development of new and effective antimalarial drugs.
Antileishmanial Activity (In Vitro and Animal Models)
There is no specific data available in the reviewed scientific literature on the in vitro or in vivo antileishmanial activity of this compound or its analogues. Studies on related structures, such as other nitro-substituted hydrazides and nitroimidazole derivatives, have been conducted, but direct extrapolation of their activity to the subject compound is not scientifically feasible without experimental validation. nih.govmdpi.com Research on various benzimidazole (B57391) and triazole derivatives has also identified compounds with antileishmanial properties, but these are structurally distinct from this compound. nih.gov
Emerging Research Directions and Potential Applications
Exploration in Material Science and Coordination Chemistry
The benzohydrazide (B10538) moiety is well-established as a versatile ligand in coordination chemistry. jocpr.com Hydrazides and their condensation products, hydrazones, can form stable complexes with a wide range of transition metal ions, a capability rooted in the presence of multiple potential donor atoms (nitrogen and oxygen). iosrjournals.orgdoi.orgresearchgate.net The amide group within the hydrazide structure offers two potential binding sites, the oxygen and nitrogen atoms, allowing for diverse coordination behaviors with different metals. iosrjournals.org
The structure of 4-(Ethylamino)-3-nitrobenzohydrazide is particularly suited for forming metal complexes. The hydrazide group can act as a chelating agent, binding to a metal ion through both the carbonyl oxygen and the terminal amino nitrogen. jocpr.comiosrjournals.org The presence of the electron-withdrawing nitro group and the electron-donating ethylamino group on the benzene (B151609) ring can further modulate the electronic properties and, consequently, the stability and reactivity of the resulting metal complexes. doi.org Research into the metal complexes of related benzohydrazide derivatives has shown applications in catalysis, materials science, and medicine. doi.orgnih.gov These complexes may serve as models for biologically important species and have been investigated for their enzyme-inhibiting properties. jocpr.com
Table 1: Examples of Benzohydrazide-Metal Complexes and Their Studied Properties
| Ligand | Metal Ion(s) | Characterization Methods | Potential Application/Finding |
|---|---|---|---|
| (E)-N'-[2-Hydroxybenzylidene]benzohydrazide | VO(II), Mn(II), Co(II), Ni(II), Cu(II) | Elemental Analysis, IR, NMR, Mass Spec, ESR, TGA & DTA | The Cu(II) complex showed significant antimicrobial activity against E. coli and C. albicans. iosrjournals.org |
| (E)-N'-(4-(Dimethylamino)benzylidene)benzohydrazide | Pt(II), Zn(II) | Spectroscopic analysis, DFT, Molecular Docking | Pt and Zn complexes exhibited cytotoxic activity against human liver cancer cells (HepG2). doi.org |
This table presents data on related benzohydrazide derivatives to illustrate the potential of this compound in coordination chemistry.
Development as Chemical Probes for Biological Systems
Fluorescent probes are indispensable tools for visualizing molecular processes within complex biological systems in real-time. researchgate.net The design of such probes often relies on fluorophores whose optical properties are sensitive to their local environment. Nitro-substituted aromatic compounds, such as those based on 7-nitrobenzofurazan (NBD), are a prominent class of environmentally sensitive fluorophores used for this purpose. bohrium.comrsc.org These molecules are valued for their small size, charge neutrality, and significant solvatochromism, making them suitable for live-cell imaging. nih.gov
The this compound structure contains the necessary components to be developed into a fluorescent probe. The nitroaromatic system is a potential fluorophore, while the hydrazide group (–CONHNH₂) serves as a versatile reactive handle. The hydrazide can react with carbonyl compounds, such as aldehydes or ketones, which are often targets in biological systems or can be used to link the probe to other molecules. researchgate.net Derivatives of rhodamine hydrazide, for instance, have been extensively developed as "turn-on" fluorescent probes for detecting metal ions and other analytes. researchgate.net Similarly, nitrobenzoxadiazole-based probes have been synthesized for the specific detection of biological signaling molecules like hydrogen sulfide (B99878) (H₂S). rsc.org This suggests a strong potential for developing this compound into novel probes for imaging specific analytes or cellular components.
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of novel compounds are critical for their development and application. For benzohydrazide derivatives, a combination of spectroscopic and chromatographic techniques is typically employed.
Structural characterization is routinely achieved using methods such as Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (e.g., C=O, N-H), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular framework, and mass spectrometry to confirm the molecular weight. derpharmachemica.comderpharmachemica.com
For quantitative analysis, especially in complex matrices like biological fluids, high-performance liquid chromatography (HPLC) is the method of choice. nih.gov HPLC methods can be coupled with various detectors. For instance, a UV detector can be used, as the aromatic ring in benzohydrazides provides strong chromophores. nih.gov To enhance sensitivity and selectivity, derivatization techniques are sometimes used, or the HPLC system is coupled with a mass spectrometer (LC-MS). chemicalbook.com Notably, a related compound, 4-Nitrobenzohydrazide, has been used as an internal standard in an LC-MS/MS method for the determination of the drug isoniazid (B1672263) in human plasma, highlighting the utility of nitrobenzohydrazide structures in advanced analytical applications. chemicalbook.com
Table 2: Common Analytical Methods for Benzohydrazide Derivatives
| Analytical Technique | Purpose | Key Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Retention time for identification; peak area for quantification. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Quantification | Provides mass-to-charge ratio for definitive identification and high-sensitivity quantification. chemicalbook.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed information on the molecular skeleton, connectivity, and chemical environment of atoms. derpharmachemica.com |
Future Perspectives in Benzohydrazide-Based Compound Design and Biological Research
The future of research on benzohydrazide-based compounds is geared toward the rational design of novel molecules with highly specific and potent biological activities. biointerfaceresearch.comresearchgate.net The core benzohydrazide structure is often considered a privileged pharmacophore, or a lead compound, that can be chemically modified to target a wide array of biological processes. thepharmajournal.com
A key strategy in modern drug design involves the hybridization of different pharmacophores to create a single molecule with potentially synergistic or dual-action effects. nih.gov Researchers have successfully synthesized benzohydrazide derivatives containing other biologically active moieties, such as pyrazoles and pyrroles, to create potent enzyme inhibitors for anticancer and antimicrobial applications. nih.govnih.govnih.gov For this compound, future work could involve condensing the terminal hydrazide group with various aldehydes or ketones to generate a library of hydrazone derivatives.
Furthermore, the advancement of computational chemistry, particularly molecular docking, plays a crucial role in this field. derpharmachemica.comnih.govnih.gov These in silico techniques allow researchers to predict how a designed molecule might bind to a specific biological target, such as an enzyme's active site. This approach can guide the synthesis of the most promising candidates, saving time and resources. nih.gov The future development of this compound and its derivatives will likely leverage these computational tools to explore its potential as an inhibitor of enzymes like dihydrofolate reductase (DHFR) or as an agent targeting other validated pathways in disease. nih.gov
Q & A
Q. What are the optimized synthetic routes for 4-(ethylamino)-3-nitrobenzohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of a nitro-substituted benzoyl chloride with ethylamine, followed by hydrazide formation. For example, analogous procedures (e.g., ethyl 4-(cyclohexylamino)-3-nitrobenzoate synthesis) use THF as a solvent, triethylamine as a base, and stoichiometric excess of the amine to drive the reaction . Key variables include reaction time (24 hours), temperature (room temperature), and purification via recrystallization from ethanol. Monitoring via TLC ensures completion. Yield optimization may require adjusting amine equivalents or solvent polarity .
Q. How can the crystal structure and hydrogen-bonding networks of this compound be characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Related benzohydrazides exhibit intramolecular N–H⋯O hydrogen bonds and intermolecular interactions (e.g., C–H⋯O) that stabilize the lattice . Density Functional Theory (DFT) calculations can validate experimental geometries and predict electronic properties. For example, lattice energy calculations in similar compounds highlight the role of hydrogen bonding in packing efficiency .
Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?
- NMR : ¹H and ¹³C NMR identify substituents (e.g., ethylamino protons at δ ~2.5–3.5 ppm, nitro groups via deshielded aromatic protons).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₁N₃O₃) .
Advanced Research Questions
Q. How do electronic effects of the nitro and ethylamino groups influence reactivity in cross-coupling or reduction reactions?
The nitro group is a strong electron-withdrawing group, activating the benzene ring for nucleophilic substitution at specific positions. Reduction of the nitro group (e.g., using H₂/Pd-C) yields amino derivatives, which can participate in diazotization or Schiff base formation . The ethylamino group’s electron-donating nature may sterically hinder reactions at the ortho position, requiring tailored catalysts (e.g., Pd(OAc)₂ with bulky ligands) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer data may arise from assay variability (e.g., bacterial strain differences) or compound stability. For example, nitro-containing benzohydrazides like N⁰-[4-[(chlorophenylimino)methyl]benzylidene] derivatives show strain-specific activity . Methodological solutions include:
- Standardizing MIC assays across multiple microbial strains.
- Conducting stability studies (e.g., HPLC monitoring under physiological conditions) .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Molecular Docking : Predict interactions with biological targets (e.g., bacterial enzymes or cancer cell receptors). For instance, nitro groups may bind to heme centers in cytochrome P450 inhibitors.
- QSAR Models : Correlate substituent effects (e.g., nitro position, alkyl chain length) with activity trends .
- ADMET Prediction : Assess solubility, toxicity, and metabolic stability early in design .
Q. What experimental controls are essential when studying this compound’s mechanism of action in enzymatic assays?
- Positive/Negative Controls : Use known enzyme inhibitors (e.g., allopurinol for xanthine oxidase) and solvent-only blanks.
- Redox Controls : Nitro groups may generate reactive oxygen species (ROS); include ROS scavengers (e.g., ascorbic acid) to isolate direct vs. indirect effects .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) confirms intracellular accumulation .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
- Surfactants : Add Tween-80 or cyclodextrins for hydrophobic derivatives.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Q. What crystallographic techniques improve structural resolution for nitro-aromatic compounds?
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- Synchrotron Radiation : Enhances resolution for small or weakly diffracting crystals.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) .
Q. How to validate synthetic intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
